REACTION_CXSMILES
|
COC(=O)CC[C:6]1C=C[S:8][CH:7]=1.[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.[C:21]([O-:24])([O-])=[O:22].[Cs+].[Cs+].[CH3:27]N(C=O)C>>[CH3:27][O:24][C:21](=[O:22])[CH2:6][CH2:7][S:8][CH2:17][C:16]1[CH:19]=[CH:20][C:13]([Br:12])=[CH:14][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1=CSC=C1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Cs2CO3
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Type
|
CUSTOM
|
Details
|
After stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 5% HCl (25 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
After seperation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sat. aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (2-5% ethyl acetate in heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCSCC1=CC=C(C=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |